methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate
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Overview
Description
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group, a dihydropyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable dihydropyridine precursor, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
- 4-(6-oxo-1,6-dihydropyridine-3-amido)benzoic acid
Uniqueness
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-27-21(26)16-7-10-18(11-8-16)22-20(25)17-9-12-19(24)23(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBWFNIQDCVAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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